4-morpholino-3-nitrobenzene-1-sulfonamide - 41817-97-4

4-morpholino-3-nitrobenzene-1-sulfonamide

Catalog Number: EVT-3048021
CAS Number: 41817-97-4
Molecular Formula: C10H13N3O5S
Molecular Weight: 287.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-morpholino-3-nitrobenzene-1-sulfonamide is a member of morpholines.
Mechanism of Action
  • Inhibit Enzyme Activity: Sulfonamides are known to inhibit enzymes, particularly those involved in folate biosynthesis. []
Applications
    • Antimicrobial Agents: Sulfonamides are well-known for their antibacterial properties. [] The morpholine ring is present in some antifungal agents. []
    • Anti-inflammatory Agents: The morpholine moiety is found in several anti-inflammatory compounds. []
    • Anticancer Agents: The nitro group is found in some anticancer drugs. []
    • Liquid Crystals: Similar compounds with aromatic rings and flexible chains have shown liquid crystalline properties. []

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

  • Compound Description: BIRB 796 is a potent and selective inhibitor of p38α MAP kinase, currently under investigation for the treatment of autoimmune diseases []. It exhibits anti-inflammatory properties and has demonstrated efficacy in inhibiting TNF-α production in mice [].
  • Relevance: While BIRB 796 shares the morpholine ring with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide, it belongs to a distinct chemical class (urea derivative) and targets a different biological pathway (p38α MAP kinase inhibition) [].

1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10)

  • Compound Description: MO10 is a potent and selective monoamine oxidase-B (MAO-B) inhibitor [, ]. It exhibits promising activity against MAO-B, surpassing the potency of the reference compound lazabemide [, ]. MO10 also displays favorable pharmacokinetic properties, including predicted high passive human gastrointestinal absorption and blood-brain barrier permeability [].
  • Relevance: MO10 shares the morpholine ring with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide, but differs significantly in its overall structure and biological target [, ].

3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

  • Compound Description: PF-06447475 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor []. This compound shows promising in vivo activity and has been investigated in safety and pharmacodynamic studies [].
  • Relevance: PF-06447475 shares the morpholine ring with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide, but belongs to a distinct chemical class (pyrrolopyrimidine derivative) and targets a different kinase (LRRK2) [].

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

  • Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase []. This compound has been investigated in clinical trials for the treatment of cancer [].
  • Relevance: GDC-0941 shares the morpholine ring with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide, but differs significantly in its core structure and targets a different class of enzymes (PI3 kinases) [].

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

  • Compound Description: SUVN-G3031 is a potent, selective, and orally active histamine H3 receptor inverse agonist []. It demonstrates robust wake-promoting activity in preclinical models and has undergone Phase-1 clinical trials for safety, tolerability, and pharmacokinetics [].
  • Relevance: SUVN-G3031 shares the morpholine ring with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide, but has a distinct chemical structure and targets a different receptor (histamine H3 receptor) [].

N-(3-Chloro-4-morpholin-4-yl)phenyl-N′-hydroxyimido formamide (TS-011)

  • Compound Description: TS-011 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis []. It effectively reverses the decrease in cerebral blood flow and reduces infarct size in animal models of stroke [].
  • Relevance: TS-011 shares the 4-morpholin-4-yl-phenyl moiety with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide but differs in its remaining structure and targets a different enzyme involved in 20-HETE synthesis [].

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor []. It exhibits sustained target engagement in tumor xenograft models and shows promise as a potential parenteral agent for MET-dependent cancers [].
  • Relevance: SAR125844 shares the morpholine ring with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide, but belongs to a distinct chemical class (triazolopyridazine derivative) and targets a different kinase (MET kinase) [].

2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N- (1-benzoylpiperidin-4-yl))triazines/pyrimidines

  • Compound Description: These compounds are designed as dual inhibitors of PI3K and BRAF kinases []. They exhibit potent antiproliferative effects in vitro against various cancer cell lines [].
  • Relevance: These compounds share the morpholine ring with 4-Morpholin-4-yl-3-nitrobenzenesulfonamide, but differ significantly in their core structure and target two different kinases (PI3K and BRAF) [].

Properties

CAS Number

41817-97-4

Product Name

4-morpholino-3-nitrobenzene-1-sulfonamide

IUPAC Name

4-morpholin-4-yl-3-nitrobenzenesulfonamide

Molecular Formula

C10H13N3O5S

Molecular Weight

287.29

InChI

InChI=1S/C10H13N3O5S/c11-19(16,17)8-1-2-9(10(7-8)13(14)15)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H2,11,16,17)

InChI Key

ZSBMDNNVMUADGF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.